

# Application Notes & Protocols: Obeldesivir (GS-5245) Administration in Laboratory Animals

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## Compound of Interest

Compound Name: *Obeldesivir*

Cat. No.: *B15141764*

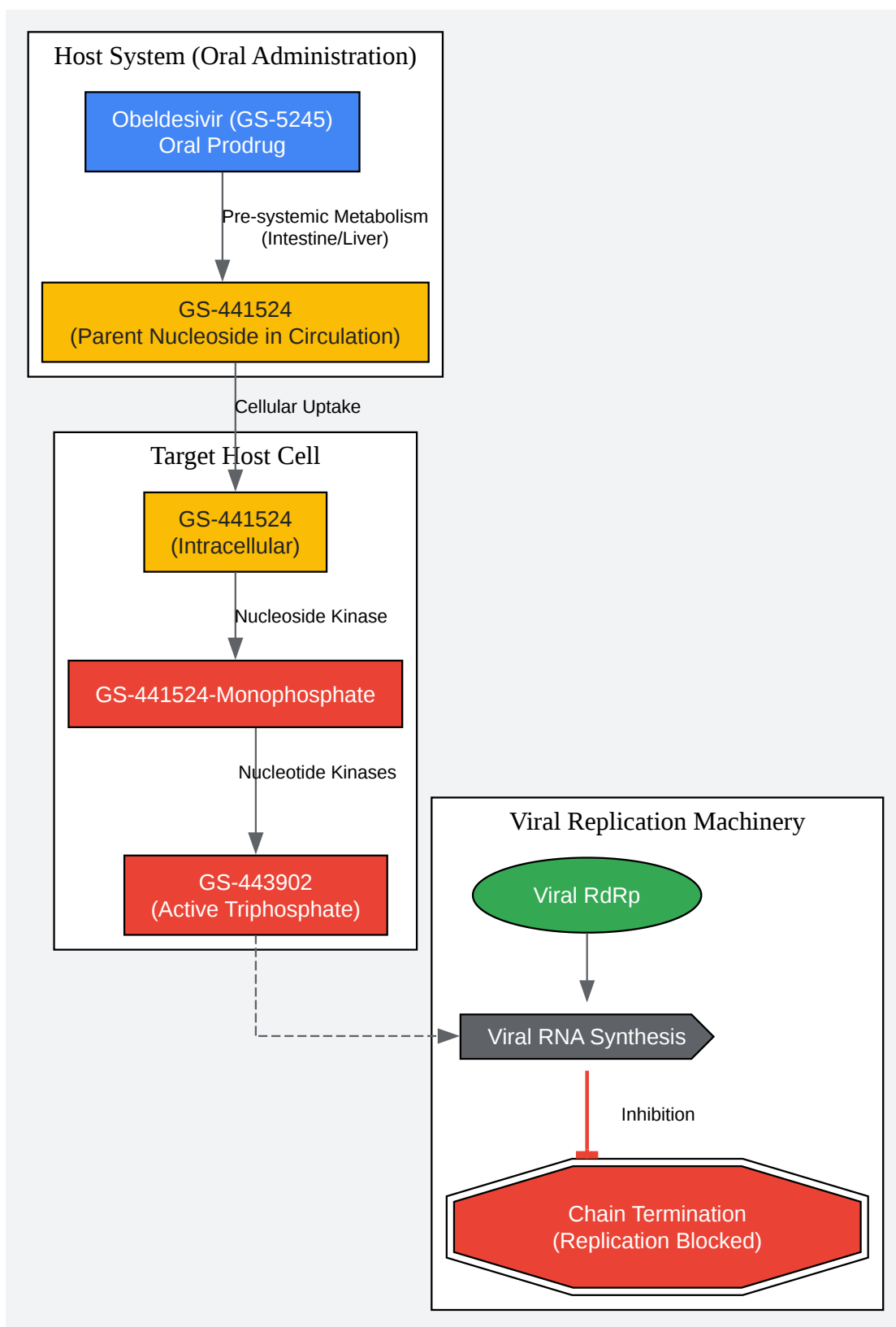
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Obeldesivir** (GS-5245) is an investigational, orally bioavailable antiviral drug, functioning as a prodrug of the nucleoside analog GS-441524.[1][2] It is designed for broad-spectrum activity against RNA viruses, including coronaviruses.[3][4] Upon oral administration, **Obeldesivir** is rapidly metabolized, releasing its parent nucleoside, GS-441524, into systemic circulation.[5] Intracellularly, GS-441524 is phosphorylated to its active triphosphate form, GS-443902, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and cessation of viral replication. These notes provide an overview of administration protocols and key findings from preclinical studies in various laboratory animal models.

## Mechanism of Action Visualization

The metabolic activation of **Obeldesivir** is a critical pathway for its antiviral activity. The following diagram illustrates the conversion from the oral prodrug to the active triphosphate metabolite that inhibits viral replication.



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Metabolic activation pathway of **Obeldesivir**.

## Quantitative Data Summary

The efficacy of **Obeldesivir** has been evaluated in multiple animal models. The following tables summarize the dosing regimens and corresponding pharmacokinetic (PK) and efficacy data.

Table 1: Efficacy of Oral **Obeldesivir** in a SARS-CoV-2 Mouse Model Species: BALB/c Mouse; Infection: SARS-CoV-2 MA10 (1x10<sup>4</sup> PFU); Treatment Start: 12 hours post-infection (hpi)

Dose (mg/kg)	Frequency	Key Outcomes at 4 Days Post-Infection (dpi)	Citation
3	Twice Daily (BID)	Weight loss similar to vehicle; minor reduction in viral replication.	
10	Twice Daily (BID)	Significant protection from weight loss; reduced lung virus titer and pathology.	
30	Twice Daily (BID)	Protected against weight loss; undetectable virus in lung tissue; significantly improved lung pathology and function.	

Table 2: Pharmacokinetics and Efficacy of **Obeldesivir** Across Animal Models PK data represents the systemic exposure to the active parent nucleoside, GS-441524.

Animal Model	Dose (mg/kg)	Frequency	GS-441524 Exposure (AUC <sub>0-24h</sub> )	Efficacy Outcome	Citation
Mouse	30	Twice Daily (BID)	81-108 $\mu\text{M}\cdot\text{h}$	Robust antiviral effect, reduced pathology.	
Ferret	20	Once Daily (QD)	98 $\mu\text{M}\cdot\text{h}$	Reduced nasal viral titers by >3.3 log <sub>10</sub> and prevented transmission.	
African Green Monkey	60	Once Daily (QD)	111 $\mu\text{M}\cdot\text{h}$	Significantly reduced viral loads in bronchoalveolar lavage and respiratory tissues.	

## Experimental Protocols

Adherence to approved institutional animal care and use committee (IACUC) protocols is mandatory for all animal studies. Work involving infectious agents like SARS-CoV-2 must be conducted in an appropriate biosafety level facility (e.g., ABSL-3).

### Protocol 1: Therapeutic Efficacy in a SARS-CoV-2 Mouse Model

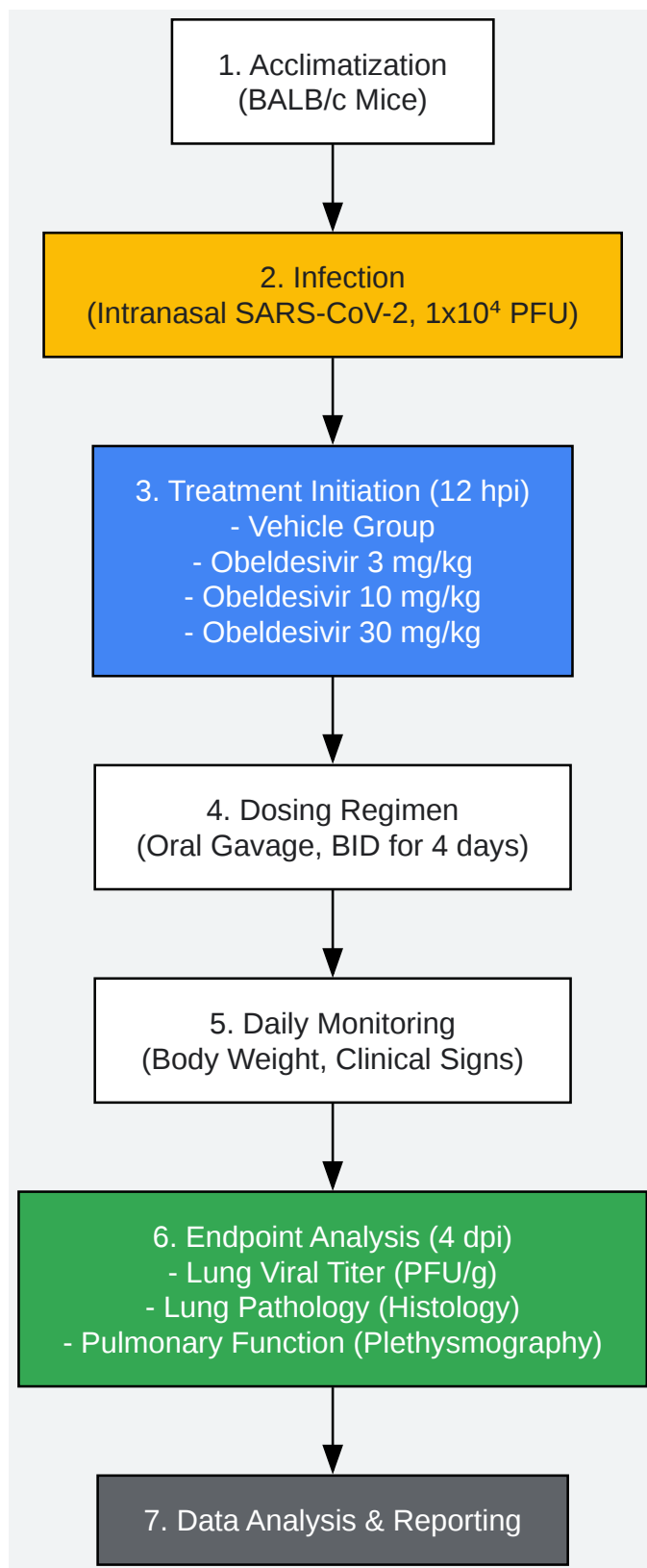
This protocol details a dose-ranging therapeutic efficacy study in BALB/c mice.

Objective: To determine the optimal therapeutic dose of **Obeldesivir** for treating SARS-CoV-2 infection in mice.

Materials:

- Laboratory Animals: 8-10 week old BALB/c mice.
- Virus: Mouse-adapted SARS-CoV-2 (e.g., MA10 strain).
- Test Article: **Obeldesivir** (GS-5245).
- Vehicle Control: Appropriate vehicle for **Obeldesivir** dilution.
- Dosing Equipment: Oral gavage needles.
- Anesthetic: Isoflurane or equivalent.
- Biosafety Cabinet and ABSL-3 facility.

Workflow Diagram:



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Workflow for a mouse therapeutic efficacy study.

#### Procedure:

- Acclimatization: House mice in the ABSL-3 facility for a minimum of 72 hours prior to the study.
- Infection: Anesthetize mice and inoculate intranasally with  $1 \times 10^4$  Plaque Forming Units (PFU) of SARS-CoV-2 MA10.
- Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg **Obeldesivir**).
- Drug Preparation: Prepare fresh dosing solutions of **Obeldesivir** in the designated vehicle daily.
- Treatment Administration: At 12 hours post-infection, begin oral gavage administration. Administer doses twice daily (e.g., every 12 hours) for 4 consecutive days.
- Monitoring: Record body weight and clinical signs of disease daily for each animal.
- Endpoint Collection: At day 4 post-infection, humanely euthanize animals.
  - Collect lung tissue for viral load quantification (e.g., plaque assay).
  - Collect lung tissue for histopathological analysis to assess lung injury.
  - Assess pulmonary function using whole-body plethysmography prior to euthanasia.
- Data Analysis: Compare outcomes (weight change, viral titers, pathology scores) between vehicle and treatment groups using appropriate statistical methods.

## Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the systemic exposure of GS-441524 following oral administration of **Obeldesivir**.

#### Materials:

- Laboratory Animals: Non-infected BALB/c mice (or other relevant strain).

- Test Article: **Obeldesivir** (GS-5245).
- Dosing and Blood Collection Equipment.
- LC-MS/MS or other bioanalytical system for quantification.

#### Procedure:

- Dosing: Administer a single oral dose of **Obeldesivir** to a cohort of mice (e.g., 30 mg/kg).
- Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Plasma Preparation: Process blood samples to isolate plasma and store frozen at -80°C until analysis.
- Bioanalysis: Quantify the concentration of GS-441524 in plasma samples using a validated LC-MS/MS method. Note that the prodrug GS-5245 is often not detected in circulation as it is rapidly cleaved.
- PK Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to C<sub>max</sub>), and AUC (area under the curve).

## Safety and Toxicology

In preclinical studies, **Obeldesivir** and its parent nucleoside GS-441524 have demonstrated low cellular cytotoxicity. In primary human hepatocytes and peripheral blood mononuclear cells, no toxicity was observed at concentrations up to 100 µM. Furthermore, minimal effect on mitochondrial respiration or DNA synthesis was observed at high concentrations. All animal studies must include rigorous monitoring for any adverse events.

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